(3E)-1-(2-bromo-4-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
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Overview
Description
(3E)-1-(2-bromo-4-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is an organic compound that belongs to the class of pyrrolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-1-(2-bromo-4-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the condensation of 2-bromo-4-methylbenzaldehyde with 4-chlorobenzylidene and phenylhydrazine under acidic conditions to form the intermediate hydrazone. This intermediate is then cyclized under basic conditions to yield the final pyrrolidinone product.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(3E)-1-(2-bromo-4-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3E)-1-(2-bromo-4-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties, making it a subject of interest in drug discovery and development.
Medicine
In medicine, derivatives of pyrrolidinones are often explored for their therapeutic potential in treating diseases such as cancer, infections, and neurological disorders.
Industry
Industrially, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-1-(2-bromo-4-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidinones such as:
- 1-phenyl-2-pyrrolidinone
- 3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one
Uniqueness
What sets (3E)-1-(2-bromo-4-methylphenyl)-3-(4-chlorobenzylidene)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one apart is its unique combination of substituents, which may confer distinct biological activities and chemical reactivity compared to other pyrrolidinones.
Properties
Molecular Formula |
C24H17BrClNO |
---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
(3E)-1-(2-bromo-4-methylphenyl)-3-[(4-chlorophenyl)methylidene]-5-phenylpyrrol-2-one |
InChI |
InChI=1S/C24H17BrClNO/c1-16-7-12-22(21(25)13-16)27-23(18-5-3-2-4-6-18)15-19(24(27)28)14-17-8-10-20(26)11-9-17/h2-15H,1H3/b19-14+ |
InChI Key |
AEGSCGCAANPEIB-XMHGGMMESA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)N2C(=C/C(=C\C3=CC=C(C=C3)Cl)/C2=O)C4=CC=CC=C4)Br |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=CC(=CC3=CC=C(C=C3)Cl)C2=O)C4=CC=CC=C4)Br |
Origin of Product |
United States |
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